2-Chloro-6-methoxybenzimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
CPISFMJPLIFAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 6 Methoxybenzimidamide
Precursor Synthesis and Functional Group Transformations Leading to 2-Chloro-6-methoxybenzimidamide
Synthetic Routes from Substituted Benzonitriles or Anilines
The most common and logical precursor for the synthesis of this compound is 2-Chloro-6-methoxybenzonitrile (B15059). This substituted benzonitrile (B105546) can be prepared through several established routes. One prominent method involves the diazotization of 2-amino-6-chlorobenzonitrile, followed by a methoxylation step. For instance, the reaction can be initiated with 2-amino-6-chlorobenzonitrile, which is treated with sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to form the diazonium salt. This intermediate is then quenched with a methanol (B129727)/water mixture at an elevated temperature (e.g., 70°C) to yield 2-Chloro-6-methoxybenzonitrile.
Alternatively, the synthesis can commence from 2-chloro-6-methoxybenzaldehyde. This aldehyde can be reacted with hydroxylamine (B1172632) or its derivatives to form an oxime, which is subsequently dehydrated to afford the desired 2-Chloro-6-methoxybenzonitrile. ontosight.ai This dehydration step can be catalyzed by various acidic or basic reagents. ontosight.ai
Another synthetic approach starts from substituted anilines. For example, 2-chloro-6-methylaniline (B140736) can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a one-pot reaction involving diazotization to remove the amino group, followed by reduction of the nitro group. numberanalytics.com While this specific example leads to a methyl-substituted aniline (B41778), similar strategies can be adapted for the synthesis of methoxy-substituted anilines, which can then be converted to the corresponding benzonitrile.
The following table provides a summary of precursor synthesis strategies.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Amino-6-chlorobenzonitrile | 1. NaNO₂, H₂SO₄, 0–5°C; 2. Methanol/water, 70°C | 2-Chloro-6-methoxybenzonitrile | |
| 2-Chloro-6-methoxybenzaldehyde | Hydroxylamine, followed by dehydration (acid or base catalyzed) | 2-Chloro-6-methoxybenzonitrile | ontosight.ai |
| 3-Chloro-5-methyl-4-nitroaniline | Diazotization, then reduction | 2-Chloro-6-methylaniline | numberanalytics.com |
Chemoselective Transformations for Amidamide Formation
The conversion of the nitrile group of 2-Chloro-6-methoxybenzonitrile into the amidamide (amidine) functionality is a critical step. The Pinner reaction is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org The reaction is highly dependent on anhydrous conditions to prevent the formation of by-products like esters. organic-chemistry.org Low temperatures are also crucial to prevent the thermodynamically unstable imidium chloride salt from rearranging to an amide and an alkyl chloride. organic-chemistry.org
Modern advancements have introduced several catalytic methods for the direct conversion of nitriles to amidines, offering milder reaction conditions and improved selectivity. These methods often involve the use of metal catalysts or strong bases. For instance, the addition of amines to nitriles can be catalyzed by ytterbium amides under solvent-free conditions. numberanalytics.com
Optimization of Reaction Conditions and Catalytic Approaches
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of side products. This involves a careful selection of catalysts, solvents, and other reaction parameters.
Novel Catalytic Systems for Efficient Synthesis
Recent research has focused on developing novel and more efficient catalytic systems for amidine synthesis from nitriles. These systems aim to overcome the harsh conditions of the traditional Pinner reaction. While specific catalysts for this compound are not extensively documented, analogous reactions provide valuable insights.
For the synthesis of N-sulfonylamidines, copper-catalyzed multicomponent reactions of alkynes, sulfonyl azides, and amines have been shown to be highly efficient and possess a wide substrate scope. numberanalytics.com Another approach involves the use of silver catalysts in a one-pot, four-component reaction of terminal alkynes, TMSN₃, sodium sulfinate, and sulfonyl azide (B81097) to produce amidines. numberanalytics.com
The direct addition of amines to nitriles has been successfully catalyzed by ytterbium amides, providing monosubstituted N-arylamidinates in good to excellent yields. numberanalytics.com The use of strong bases like n-butyllithium to activate amines for subsequent addition to nitriles represents another effective strategy. researchgate.net
The following table summarizes some modern catalytic approaches for amidine synthesis.
| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |
| Ytterbium amides | Addition of amines to nitriles | Amines, Nitriles | Solvent-free, good to excellent yields | numberanalytics.com |
| n-Butyllithium | Activation of amines for addition to nitriles | Amines, Nitriles | Strong activation of amines | researchgate.net |
| Copper(II) triflate | Multicomponent reaction | Terminal alkynes, Secondary amines, Sulfonamides | Selective formation of amidines | numberanalytics.com |
| Silver catalyst | One-pot, four-component reaction | Terminal alkynes, TMSN₃, Sodium sulfinate, Sulfonyl azide | Cascade reaction mechanism | numberanalytics.com |
Solvent Effects and Reaction Parameter Tuning
The choice of solvent can significantly influence the rate, yield, and selectivity of amidine synthesis. researchgate.net In the Pinner reaction, anhydrous solvents like alcohols (e.g., ethanol (B145695), methanol) or aprotic solvents (e.g., dichloromethane) are commonly used. researchgate.net The solvent not only dissolves the reactants but can also participate in the reaction, as seen in the formation of the imino ester intermediate with alcoholic solvents. wikipedia.org
For catalytic transfer hydrogenation of benzonitrile, protic solvents like ethanol have been shown to lead to higher initial conversions compared to aprotic solvents like THF or ethyl acetate. researchgate.net This highlights the importance of the solvent's ability to participate in proton transfer steps.
Temperature is another critical parameter. researchgate.net In the Pinner reaction, low temperatures are necessary to stabilize the intermediate Pinner salt. organic-chemistry.org In contrast, some modern catalytic methods may require elevated temperatures to achieve optimal reaction rates. numberanalytics.com The concentration of reactants and catalysts also plays a crucial role and needs to be carefully optimized for each specific synthetic protocol. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.
One key aspect is the use of greener solvents or even solvent-free reaction conditions. For example, the use of water as a solvent in nitrile hydration to form amides is an environmentally friendly and 100% atom-economic method. researchgate.net While this produces an amide instead of an amidine, it showcases the potential for aqueous-phase synthesis. Some modern amidine syntheses can be performed under solvent-free conditions, which significantly reduces waste. numberanalytics.com
The development of reusable heterogeneous catalysts is another cornerstone of green chemistry. researchgate.net For instance, a palladium on carbon-ferrous magnetic nanoparticle composite (Pd/C-Fe₃O₄) has been used as a highly effective and reusable catalyst for the hydration of various nitriles to amides in water. researchgate.net Similar strategies could be explored for the synthesis of amidines. The use of nanoparticle catalysts, such as manganese oxide-supported magnesium and aluminum-based nanocomposites, has also been reported for the green synthesis of related heterocyclic compounds like benzimidazoles. sigmaaldrich.com
Furthermore, employing catalytic methods over stoichiometric reagents, especially those that are hazardous or produce significant waste, is a fundamental green chemistry principle. The move from the classical Pinner reaction, which uses stoichiometric amounts of strong acid, to modern catalytic methods is a step in this direction. numberanalytics.com Electrochemical methods, which use electrons as a "reagent," also represent a clean and efficient approach to synthesis. For instance, an electrochemical multicomponent reaction using methanol as a green C1 source has been developed for the synthesis of N-sulfonyl amidines. numberanalytics.com
Atom Economy and Reaction Efficiency
A central principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts generated. primescholars.combuecher.de This concept is distinct from reaction yield, as a reaction can have a high yield but a poor atom economy if it produces a significant amount of waste byproducts. primescholars.com
In the context of synthesizing this compound, the choice of reaction type is critical for maximizing atom economy. nih.gov For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. jocpr.com A hypothetical synthesis starting from 2-chloro-6-methoxybenzonitrile and ammonia would represent a direct addition, offering high theoretical atom economy.
Table 1: Hypothetical Atom Economy for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Atom Economy |
| 2-Chloro-6-methoxybenzonitrile | C₈H₆ClNO | 167.59 | This compound | C₈H₉ClN₂O | 184.63 | 100% |
| Ammonia | NH₃ | 17.03 |
This table represents an idealized addition reaction. In practice, reaction efficiency is also impacted by factors such as yield, catalyst use, and purification requirements.
Sustainable Reagent and Solvent Selection
The environmental impact of a synthetic process is heavily influenced by the choice of reagents and, particularly, solvents. Solvents can constitute over 80-90% of the total mass used in pharmaceutical and fine chemical manufacturing, making their selection a critical aspect of green chemistry. mdpi.comnih.gov Traditional organic solvents such as dimethylformamide (DMF), toluene, and chlorinated hydrocarbons are often effective but pose environmental and health hazards. mdpi.com
Sustainable synthesis of this compound would prioritize the use of "green solvents." These are solvents that are less hazardous, derived from renewable resources, and readily biodegradable. Water is a highly desirable green solvent due to its non-toxic and non-flammable nature, though its use can be limited by the poor solubility of many organic reactants. mdpi.comnih.gov Other preferred solvents include supercritical carbon dioxide (scCO₂), ionic liquids, ethanol, and ethers derived from renewable sources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.comnih.gov
Table 2: Classification of Selected Solvents for Sustainable Synthesis
| Class | Solvent | Rationale for Classification | Potential Application in Synthesis |
| Preferred | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, renewable sourcing, reduced environmental impact. mdpi.comnih.gov | Could be used in nucleophilic addition or substitution steps, depending on reagent solubility. |
| Usable | Toluene, Acetonitrile | Effective for a wide range of reactions but have moderate environmental/health concerns. | May be necessary for specific steps where green alternatives are not effective. |
| Undesirable | Dichloromethane (DCM), Dimethylformamide (DMF) | High toxicity, environmental persistence, and/or are difficult to recycle. mdpi.com | Avoided in modern scalable synthesis to minimize environmental footprint and process hazards. |
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity refers to the control of reaction orientation, ensuring that a chemical transformation occurs at the correct position on a molecule when multiple reactive sites are available. nih.gov In the synthesis of this compound, regioselectivity is crucial. The starting material, a substituted benzene (B151609) ring, has specific positions for the chloro and methoxy (B1213986) groups. Any synthetic step must preserve this arrangement or selectively introduce functionality at the desired carbon atom without affecting other parts of the molecule. For example, in a multi-step synthesis, the introduction of the nitrogen-containing group must be directed to the correct carbon of the aromatic ring to yield the target isomer exclusively. nih.gov
Stereoselectivity, the control over the spatial orientation of atoms, is a primary consideration for molecules with chiral centers. rsc.org The this compound molecule itself is achiral and does not have stereocenters. Therefore, stereoselective synthesis is not a direct requirement for the final product. However, if any intermediate compounds in a potential synthetic route were chiral, or if chiral catalysts were employed, then control of stereochemistry would become an important factor in those specific steps.
Scalable Synthetic Protocols for Research and Industrial Application
A synthetic protocol that is effective in a research laboratory may not be suitable for large-scale industrial production. Scalability requires a process to be safe, cost-effective, robust, and environmentally sound when performed on a larger scale. nih.gov Key considerations for scaling up the synthesis of this compound include:
Reagent Cost and Availability: Reagents must be available in bulk quantities at a reasonable cost.
Process Safety: The protocol must avoid highly exothermic or high-pressure reactions that are difficult to control in large reactors. The use of toxic or explosive reagents should be minimized.
Reaction Conditions: Conditions should be practical for industrial equipment, favoring temperatures and pressures that are not extreme. google.com Solvent choice is critical, prioritizing those that are easily recoverable and recyclable. nih.gov
Purification: The final product must be purified efficiently. Industrial-scale purification favors crystallization over chromatographic methods, which are often expensive and generate significant solvent waste.
A potential scalable protocol would likely involve a streamlined, multi-step process where intermediates are either used directly in the next step ("telescoped") or are easily isolated solids. google.com
Table 3: Example of a Conceptual Scalable Synthetic Protocol
| Step | Transformation | Reagents & Solvents | Key Considerations for Scalability |
| 1 | Nitrile Formation | 2-Chloro-6-methoxybenzaldehyde, Hydroxylamine-O-sulfonic acid, Water | Using water as a solvent enhances safety and sustainability. This step avoids toxic cyanide reagents. |
| 2 | Imidamide Synthesis | 2-Chloro-6-methoxybenzonitrile, Ammonia or Ammonium salt, Ethanol/Methanol | Use of a common, low-cost nitrogen source. The reaction can be run under moderate pressure in a standard industrial reactor. |
| 3 | Isolation & Purification | Anti-solvent crystallization (e.g., adding water to an ethanol solution) | Avoids chromatography, allowing for efficient isolation of the final product in high purity. |
This conceptual outline focuses on using readily available materials and processes that are amenable to large-scale chemical manufacturing equipment and safety standards. google.com
Reactivity and Reaction Mechanisms of 2 Chloro 6 Methoxybenzimidamide
Nucleophilic and Electrophilic Reactivity of the Amidamide Moiety
The amidine group (-C(=NH)NH2) is the defining functional group of the imidamide moiety. It possesses both nucleophilic and basic properties, primarily due to the lone pairs of electrons on the nitrogen atoms.
The nitrogen atoms of the amidine group can participate in several functional group interconversions, which are fundamental transformations in organic synthesis. solubilityofthings.com These reactions typically involve the nucleophilic character of the nitrogen atoms. For instance, amidines can be synthesized from nitriles, and they can, in turn, be converted into other functional groups. turkjps.org
Hydrolysis: Under acidic or basic conditions, the imidamide can undergo hydrolysis. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the carbon atom of the C=N double bond, leading first to the formation of the corresponding 2-chloro-6-methoxybenzamide (B184888) and ammonia (B1221849), and upon further hydrolysis, to 2-chloro-6-methoxybenzoic acid.
N-Alkylation and N-Acylation: The lone pairs on the nitrogen atoms make them nucleophilic, allowing them to react with electrophiles such as alkyl halides or acyl chlorides. This results in N-alkylated or N-acylated benzimidamide derivatives. The regioselectivity of this reaction (i.e., which nitrogen atom is functionalized) can be influenced by steric factors and the specific reaction conditions employed.
Cyclization Reactions: The benzimidamide moiety can be a key building block in the synthesis of heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a new fused imidazole (B134444) ring.
These transformations highlight the versatility of the amidine functional group in synthetic organic chemistry, allowing for the construction of more complex molecules from simpler precursors. solubilityofthings.comyoutube.com
Amidines are organic bases, and their protonation-deprotonation behavior is central to their reactivity. The process alters the electronic features and conjugation within the molecule, which can be observed through spectroscopic methods. mdpi.com
Protonation: In the presence of an acid, the benzimidamide can be protonated. The most likely site of protonation is the sp²-hybridized imino nitrogen atom. This is because the resulting positive charge on the conjugate acid can be effectively delocalized through resonance across both nitrogen atoms, which significantly stabilizes the cation. youtube.com This delocalization is a key feature of the amidinium ion. The basicity, and thus the pKa of the conjugate acid, is influenced by the electronic effects of the substituents on the benzene (B151609) ring. nih.govresearchgate.net
Deprotonation: While amidines are typically considered basic, the N-H protons can be removed by a very strong base. This would generate an amidinate anion, a potent nucleophile. The acidity of the N-H protons is generally low but can be influenced by the molecular structure.
The equilibrium between the neutral, protonated, and deprotonated forms is highly dependent on the pH of the medium. mdpi.comresearchgate.net
Table 1: Protonation Equilibrium of 2-Chloro-6-methoxybenzimidamide
| Species | Structure | Key Features |
| Protonated Form (Amidinium Ion) | Positive charge is resonance-stabilized over both nitrogen atoms. Formed in acidic media. | |
| Neutral Form | Exists at neutral pH. Possesses both nucleophilic and basic character. | |
| Deprotonated Form (Amidinate Anion) | Formed under strongly basic conditions. Highly nucleophilic. |
Reactivity of the Chloro Substituent
The chlorine atom attached to the aromatic ring is a key site for synthetic modification, primarily through substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. walisongo.ac.id The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically in the ortho and/or para positions to the leaving group. libretexts.org
In this compound, the methoxy (B1213986) group is located ortho to the chloro substituent. The methoxy group is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. vaia.com This electronic enrichment deactivates the ring towards attack by nucleophiles, as it destabilizes the required negatively charged Meisenheimer intermediate. Therefore, SNAr reactions on this compound are expected to be slow and require harsh reaction conditions, such as high temperatures and very strong nucleophiles. nih.gov
A more effective strategy for functionalizing the C-Cl bond in this compound is through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are generally tolerant of a wide variety of functional groups. nih.govrsc.org Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, but significant advances in catalyst development have made their use routine. researchgate.net
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to yield an aryl-alkyne.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine (primary or secondary) using a palladium catalyst and a strong base.
The success of these couplings relies on the choice of a suitable palladium precatalyst and ligand, which must be active enough to facilitate the oxidative addition of the stable C-Cl bond into the palladium(0) center. nih.govrsc.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Amine | Pd₂(dba)₃, XPhos, SPhos |
Influence of the Methoxy Group on Aromatic Reactivity and Electronic Properties
The methoxy (-OCH₃) group at the C6 position exerts a profound influence on the electronic landscape and reactivity of the aromatic ring. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect. stackexchange.com
Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond. This is a distance-dependent effect that deactivates the ring. viu.ca
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. quora.com This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. libretexts.org
Deactivation towards Nucleophilic Aromatic Substitution: As discussed in section 3.2.1, the increased electron density from the +R effect makes the ring less electrophilic and destabilizes the intermediate required for SNAr. vaia.com
Activation towards Electrophilic Aromatic Substitution: While not a primary focus here, the methoxy group would strongly activate the ring towards attack by electrophiles, directing them to the positions ortho and para to itself (C3 and C5).
Influence on C-Cl Bond Reactivity: The electron-donating nature of the methoxy group can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, making the C-Cl bond slightly more electron-rich and potentially more challenging to break compared to an aryl chloride with electron-withdrawing groups.
Table 3: Hammett Substituent Constants for the Methoxy Group
| Constant | Value | Electronic Effect Indicated |
| σmeta | +0.12 | Electron-withdrawing (dominated by -I effect) |
| σpara | -0.27 | Strongly electron-donating (dominated by +R effect) |
| Data reflects the general electronic effects of a methoxy substituent on a benzene ring. viu.ca |
Cyclization Reactions and Novel Heterocycle Formation via this compound
The structural framework of this compound is well-suited for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds, most notably quinazolines and benzimidazoles.
The synthesis of quinazolin-4(3H)-ones from N-arylamidines can be achieved through a palladium-catalyzed intramolecular C(sp²)-H carboxamidation. nih.gov This type of reaction, when applied to derivatives of this compound, would involve the intramolecular reaction between the imidamide nitrogen and an ortho-C-H bond of an N-aryl substituent, facilitated by a palladium catalyst and an oxidant. Another approach involves the reaction of 2-aminobenzamides with various reagents. nih.gov While not a direct cyclization of this compound itself, these methods highlight the utility of related structures in forming quinazolinone cores.
Furthermore, the intramolecular cyclization of N-(2-halophenyl)-substituted benzimidamides can lead to the formation of tricyclic benzimidazo[1,2-c]quinazolines. This transformation typically proceeds via a copper-catalyzed Ullmann-type N-arylation, where the nitrogen of the imidamide displaces the ortho-halogen on the adjacent phenyl ring.
In a different synthetic strategy, the photoreaction of 2-halo-N-pyridinylbenzamides has been shown to yield benzo[c]naphthyridinones through an intramolecular cyclization of a phenyl radical. nih.gov This process is initiated by the homolytic cleavage of the carbon-halogen bond upon photochemical excitation. nih.gov Although this example involves a benzamide (B126), a similar radical-mediated cyclization could be envisioned for N-pyridinyl derivatives of this compound.
The following table summarizes representative cyclization reactions involving benzimidamide-related structures.
| Starting Material Type | Reagents and Conditions | Product Type | Reference |
| N-Arylamidines | Pd(II) catalyst, Oxidant, CO | Quinazolin-4(3H)-ones | nih.gov |
| 2-Amino-N-substituted benzamides | DMSO, H₂O₂ | Quinazolin-4(3H)-ones | nih.gov |
| N-(2-halophenyl)benzimidamides | Cu(I) catalyst, Base | Benzimidazo[1,2-c]quinazolines | |
| 2-Halo-N-pyridinylbenzamides | UV light | Benzo[c]naphthyridinones | nih.gov |
Rearrangement Reactions and Tautomerism Studies of the Benzimidamide System
The benzimidamide core can undergo several types of rearrangement reactions, and it also exhibits tautomerism, which can influence its reactivity.
Rearrangement Reactions:
While specific rearrangement studies on this compound are not extensively documented, related systems undergo well-known thermal and photochemical rearrangements. For instance, the Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to the corresponding N,N-diaryl-amide. Although this applies to the imidate tautomer, it highlights a potential rearrangement pathway.
Photochemical rearrangements of related heterocyclic systems, such as the conversion of indazoles to benzimidazoles, have been reported. researchgate.net These reactions often proceed through excited-state intermediates and can lead to significant skeletal reorganization. researchgate.net The photochemical behavior of this compound could potentially lead to novel rearranged products.
Tautomerism:
The benzimidamide functional group can exist in different tautomeric forms. The most common is the amide-imine tautomerism, where a proton can migrate between the two nitrogen atoms. In the case of this compound, this would involve an equilibrium between the N¹-H and N²-H tautomers.
Furthermore, the presence of the imidamide group allows for potential amide-imidol tautomerism, although the imidol form is generally less stable. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy group in this compound would likely influence the electron density on the nitrogen atoms, thereby affecting the tautomeric preference. Understanding the predominant tautomeric form is crucial as it dictates the nucleophilic and electrophilic sites within the molecule and thus its reactivity in subsequent reactions.
Metal-Mediated and Organocatalytic Transformations
The reactivity of this compound can be significantly enhanced and directed through the use of metal catalysts and organocatalysts.
Metal-Mediated Transformations:
The chloro-substituent on the aromatic ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent for C-N and C-C bond formation. For instance, the amination of aryl chlorides, a reaction extensively studied by Buchwald and Hartwig, could be applied to introduce various amino groups at the 2-position of the benzimidamide. nih.gov Similarly, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, provide an alternative and often milder method for the amination of aryl halides. nih.gov
Intramolecular metal-catalyzed cyclizations are also of significant interest. Palladium-catalyzed intramolecular aza-Wacker-type cyclization has been used to synthesize aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, demonstrating the power of palladium in facilitating intramolecular C-N bond formation. nih.gov A similar strategy could potentially be employed with appropriately substituted N-alkenyl derivatives of this compound.
The following table provides examples of metal-catalyzed reactions on related chloro-substituted aromatic compounds.
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
| Amination | Pd(0) or Cu(I) complexes | Aryl Chloride | Aryl Amine | nih.gov |
| Intramolecular aza-Wacker Cyclization | Pd(II) catalyst | Vinyl cyclopropanecarboxamide | Aza[3.1.0]bicycle | nih.gov |
| Intramolecular Cyclization | Cu(I) catalyst | N-(2-halophenyl)benzimidamide | Benzimidazo[1,2-c]quinazoline |
Organocatalytic Transformations:
While the use of this compound as a substrate in organocatalytic reactions is not widely reported, the benzimidazole (B57391) scaffold itself is a key component of many organocatalysts. Chiral benzimidazole-derived guanidines, for example, have been successfully employed as organocatalysts in asymmetric α-amination reactions. mdpi.com This suggests that the benzimidamide moiety can participate in hydrogen bonding and other non-covalent interactions, which are central to organocatalysis.
Future research could explore the potential of the imidamide group in this compound to act as a directing group or a point of interaction with organocatalysts, thereby enabling enantioselective transformations at other positions of the molecule. The development of organocatalytic methods for the functionalization of such benzimidamides would represent a significant advancement in sustainable and green chemistry. researchgate.net
Derivatization and Analog Synthesis of 2 Chloro 6 Methoxybenzimidamide Scaffolds
Modification of the Amidamide Functionality
The amidine group is a versatile functional handle that can be readily modified through several synthetic routes. These modifications primarily involve reactions at the nitrogen atoms, allowing for the introduction of a wide array of substituents.
N-alkylation and N-acylation of the benzimidamide moiety are fundamental strategies for creating diverse libraries of analogs. These reactions introduce alkyl and acyl groups, which can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile.
N-Alkylation: The introduction of alkyl groups onto the amidine nitrogen atoms can be achieved under various conditions. While direct alkylation can sometimes lead to mixtures of N-alkylated products and over-alkylation, specific protocols have been developed for controlled synthesis. For related benzamide (B126) structures, N-alkylation using alkyl halides in the presence of a base is a common approach. In some cases, attempted N-alkylation of related structures like 2-azidobenzamide with alkyl halides has been shown to result in complex rearrangements, leading to quinazolinones and benzotriazinones, suggesting that the reaction pathway can be highly sensitive to the substrate and conditions. nih.gov Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of N-alkyl substituted benzimidazoquinazolinones, demonstrating a robust method for creating such linkages. nih.gov
N-Acylation: The acylation of the amidine nitrogen is another key transformation. N-aryl-2-chloroacetamides, for example, can be synthesized by reacting substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net This method provides a template for the N-acylation of the 2-chloro-6-methoxybenzimidamide core, where the amidine can react with various acylating agents such as acid chlorides or anhydrides to yield the corresponding N-acylated derivatives.
Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), DMF | N-Alkyl Benzimidazole (B57391) | rsc.org |
| N-Alkylation | Epichlorohydrin, CuI, Amine | N-Alkyl Benzimidazoquinazolinone | nih.gov |
| N-Acylation | 2-Chloroacetyl chloride, Triethylamine, DCM | N-Aryl-2-chloroacetamide | researchgate.net |
Beyond simple alkylation and acylation, the amidine functionality can be transformed into more complex N-substituted derivatives and related imidates.
N-Substituted Amidines: The synthesis of N-substituted amidines often starts from the corresponding nitrile. One established route is the Pinner reaction, where the nitrile is treated with an alcohol under acidic conditions to form an imidate hydrochloride, which can then react with an amine to yield the target amidine. A more direct approach involves the reaction of a nitrile with an organometallic amide reagent. Furthermore, advanced protocols, such as solid-phase synthesis, have been developed to construct amidine-substituted phenylbenzimidazoles, which can be incorporated into peptides. nih.gov This involves the reduction of a resin-bound N'-hydroxybenzimidamide using reagents like tin(II) chloride. nih.gov
Imidates: Imidates, or imino ethers, are structural cousins of amidines and can be synthesized from the 2-chloro-6-methoxybenzonitrile (B15059) precursor. The classical Pinner reaction involves treating the nitrile with an alcohol in the presence of a strong acid like HCl. This process generates the corresponding imidate hydrochloride salt, which can be isolated or used in situ for further transformations, such as conversion to the amidine.
Functionalization of the Aromatic Ring
The phenyl ring of this compound, bearing both an ortho-chloro and a methoxy (B1213986) substituent, offers multiple sites for further functionalization through aromatic substitution reactions.
The introduction of new substituents onto the aromatic ring is governed by the directing effects of the existing chloro and methoxy groups. The methoxy group is a strong activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para director. In this 2,6-substituted pattern, the positions C3, C4, and C5 are available for substitution. The strong activating effect of the methoxy group would preferentially direct incoming electrophiles to the C3 and C5 positions.
Standard electrophilic aromatic substitution reactions can be employed:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce additional bromine or chlorine atoms, likely at the C3 or C5 position.
Nitration: Reaction with nitric acid in the presence of sulfuric acid would introduce a nitro group, again predicted to add at positions ortho or para to the methoxy group.
Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu
In the this compound scaffold, the methoxy group (-OCH₃) is a potent DMG. When treated with a strong base like n-butyllithium or sec-butyllithium, the lithium coordinates to the methoxy oxygen, facilitating the removal of a proton from the C5 position. The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. The chloro group at C2 exerts a weaker directing effect and a deactivating inductive effect. In competitive studies on similar scaffolds, the O-carbamate group has been shown to be a more powerful DMG than a chloro substituent. researchgate.net Similarly, the methoxy group is a stronger DMG than a chloro substituent, ensuring that metalation occurs predominantly at the C5 position, ortho to the methoxy group.
Table 2: Potential Functionalization of the Aromatic Ring via DoM
| Step 1: Metalation Reagent | Step 2: Electrophile | Resulting Substituent at C5 |
|---|---|---|
| s-BuLi / TMEDA | D₂O | Deuterium (-D) |
| s-BuLi / TMEDA | I₂ | Iodine (-I) |
| s-BuLi / TMEDA | DMF | Aldehyde (-CHO) |
| s-BuLi / TMEDA | Me₃SiCl (TMSCl) | Trimethylsilyl (-TMS) |
| s-BuLi / TMEDA | (CH₂O)n | Hydroxymethyl (-CH₂OH) |
The functional groups installed via DoM or other substitution reactions serve as synthetic handles for further elaboration of the molecule. For instance, an iodine atom introduced at C5 via DoM can be used in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with a boronic acid or ester can introduce new aryl or alkyl groups.
Sonogashira Coupling: Reaction with a terminal alkyne can install an alkynyl side chain.
Buchwald-Hartwig Amination: Reaction with an amine can be used to introduce substituted amino groups.
These cross-coupling reactions are invaluable for synthesizing complex analogs and for introducing linker groups that can attach the this compound scaffold to other molecules, such as peptides or fluorescent tags. nih.gov For example, syntheses of related benzamide derivatives have involved condensation reactions to attach larger chemical moieties, demonstrating a pathway for side-chain elaboration. nih.gov
Synthesis of Bioisosteres and Conformationally Restricted Analogs for Structure-Property Relationship Studies (focused on synthetic methodology)
The exploration of a compound's structure-activity relationship (SAR) is greatly enhanced by the synthesis of bioisosteres and conformationally restricted analogs. These modifications can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. For the this compound core, several synthetic strategies can be employed to generate a diverse range of analogs.
Bioisosteric Replacement of the Benzimidamide Core
The amidine functional group is a key feature of the this compound scaffold. Its basicity and hydrogen bonding capabilities can be mimicked by various five-membered heterocyclic rings, which act as bioisosteres. Common bioisosteric replacements for amidines and amides include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and imidazoles. nih.gov
The synthesis of these bioisosteres typically begins with the precursor, 2-chloro-6-methoxybenzonitrile. For instance, to synthesize a 1,2,4-oxadiazole (B8745197) analog, the benzonitrile (B105546) can be reacted with hydroxylamine (B1172632) to form an N-hydroxybenzamidine (an amidoxime). This intermediate can then undergo cyclization with a variety of acylating agents to yield the desired 1,2,4-oxadiazole ring. The choice of acylating agent allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, providing a handle for SAR exploration.
Similarly, 1,3,4-oxadiazole (B1194373) bioisosteres can be prepared from the corresponding benzhydrazide. The 2-chloro-6-methoxybenzoyl chloride, derived from the corresponding benzoic acid, can be reacted with hydrazine (B178648) to form the benzhydrazide. Subsequent cyclization with an orthoester or a similar one-carbon synthon will yield the 1,3,4-oxadiazole ring.
The following table illustrates potential synthetic routes for bioisosteres of the this compound scaffold.
| Bioisostere | Starting Material | Key Intermediate | General Reaction | Potential for Diversification |
| 1,2,4-Oxadiazole | 2-Chloro-6-methoxybenzonitrile | N-hydroxy-2-chloro-6-methoxybenzamidine | Cyclization with acyl chlorides or anhydrides | Variation of the acylating agent |
| 1,3,4-Oxadiazole | 2-Chloro-6-methoxybenzoic acid | 2-Chloro-6-methoxybenzhydrazide | Cyclization with orthoesters or carboxylic acids | Variation of the orthoester or carboxylic acid |
| Imidazole (B134444) | 2-Chloro-6-methoxybenzaldehyde | 2-Chloro-6-methoxybenzylamine | Multi-component reactions (e.g., Radziszewski synthesis) | Variation of the aldehyde, amine, and dicarbonyl components |
Synthesis of Conformationally Restricted Analogs
To probe the bioactive conformation of the this compound scaffold, the synthesis of conformationally restricted analogs is a powerful strategy. This can be achieved by introducing cyclic constraints or rigid linkers into the molecule.
Another strategy is to incorporate the benzimidamide core into a larger polycyclic system. This can be achieved through intramolecular cyclization reactions. For instance, if a suitable reactive group is introduced at the 6-methoxy position (e.g., by demethylation to a phenol (B47542) followed by etherification with a reactive linker), an intramolecular reaction with the amidine nitrogen could lead to the formation of a bridged or fused ring system. The resulting rigid structure would provide valuable insights into the spatial requirements of the biological target.
The table below summarizes some potential strategies for creating conformationally restricted analogs.
| Strategy | Key Reaction | Resulting Structure | Impact on Conformation |
| Cyclization with bifunctional reagents | Reaction with α-haloketones | Imidazole ring formation | Fixes the geometry of the amidine group |
| Intramolecular cyclization | Reaction between a modified methoxy group and the amidine | Fused or bridged polycyclic systems | Greatly reduces overall conformational flexibility |
| Introduction of rigid linkers | Suzuki or Sonogashira coupling at the chloro position | Biphenyl or phenylacetylene (B144264) derivatives | Introduces a rigid extension to the scaffold |
Combinatorial Approaches to Library Synthesis Utilizing the this compound Core
Combinatorial chemistry offers a high-throughput platform for the synthesis of large, diverse libraries of compounds, which can be screened for biological activity. nih.gov The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of multiple points for diversification.
A common approach is solid-phase synthesis, where the core scaffold is attached to a solid support (e.g., a resin bead) and then elaborated through a series of chemical reactions. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be simply washed away.
For the this compound core, the initial attachment to the resin could be achieved through the methoxy group (after conversion to a phenol) or by utilizing the chloro substituent in a nucleophilic aromatic substitution reaction with a resin-bound linker. Once the scaffold is anchored, the amidine group can be synthesized on the solid support starting from a resin-bound benzonitrile.
The diversification of the library can be achieved by using a variety of building blocks at different stages of the synthesis. For example, in the synthesis of 1,2,4-oxadiazole analogs on a solid support, a diverse set of acylating agents can be used in the cyclization step. Similarly, if the chloro group is used as a point of diversification, a range of amines, alcohols, or boronic acids can be introduced via palladium-catalyzed cross-coupling reactions.
The "split-and-pool" strategy is a powerful combinatorial technique that allows for the rapid generation of a large number of unique compounds. In this approach, the resin beads are split into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process is repeated for each point of diversification, resulting in a library where each bead carries a unique compound.
The following table outlines a potential combinatorial library synthesis scheme based on the this compound core.
| Library Type | Scaffold Attachment | Diversification Point 1 | Diversification Point 2 | Potential Library Size |
| 1,2,4-Oxadiazole Library | Resin-bound 2-chloro-6-hydroxybenzonitrile | Acylating agents for oxadiazole formation | Amines for substitution of the chloro group | 100s to 1000s |
| Substituted Amidine Library | Resin-bound 2-chloro-6-methoxybenzonitrile | Amines for amidine formation | Boronic acids for Suzuki coupling at the chloro position | 100s to 1000s |
| Fused Heterocycle Library | Resin-bound 2-amino-6-methoxybenzonitrile | Aldehydes for Pictet-Spengler type reaction | N-alkylating agents | 100s to 1000s |
Through the systematic application of these synthetic methodologies, a comprehensive library of this compound derivatives can be generated. The subsequent screening of these libraries against biological targets will undoubtedly provide crucial data for understanding the structure-property relationships of this promising scaffold and pave the way for the discovery of new and effective therapeutic agents.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 2-Chloro-6-methoxybenzimidamide in solution.
2D NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are instrumental in deciphering the intricate network of covalent bonds and spatial relationships within the this compound molecule. wikipedia.org Techniques such as COSY, HSQC, HMBC, and NOESY provide a wealth of information that is often unattainable from one-dimensional (1D) spectra alone.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon nuclei (¹H-¹³C). wikipedia.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the this compound structure, such as the methoxy (B1213986) protons to the methoxy carbon and the aromatic protons to their respective ring carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular skeleton. For instance, HMBC correlations would be expected between the methoxy protons and the C6 carbon of the benzene ring, and between the aromatic protons and the imidamide carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation. libretexts.org In the case of this compound, NOESY could reveal through-space interactions between the methoxy group protons and the proton at the C5 position of the aromatic ring, providing insights into the preferred orientation of the methoxy group.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H spin-spin coupling networks | Confirms connectivity of aromatic protons. |
| HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes the overall carbon framework and substituent placement. |
| NOESY | Through-space ¹H-¹H proximity | Determines the spatial arrangement and conformation of substituents. |
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes occurring in molecules, such as conformational changes. nih.gov For this compound, rotation around the C-O bond of the methoxy group and the C-C bond connecting the imidamide group to the aromatic ring could be hindered. VT-NMR experiments can provide information on the energy barriers associated with these rotational processes. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, potentially leading to the coalescence of distinct signals from different conformers at higher temperatures. nih.gov This allows for the determination of the thermodynamic parameters of the conformational exchange.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula, C8H9ClN2O.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is generated. Analysis of these fragment ions provides valuable structural information, corroborating the connectivity determined by NMR. The fragmentation pathways can be rationalized based on the known chemical properties of the functional groups present in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of the molecule. orientjchem.org Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the imidamide group, C=N stretching, C-O stretching of the methoxy group, and various vibrations associated with the substituted benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The Raman spectrum would also exhibit bands corresponding to the various functional groups, and can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Together, the IR and Raman spectra serve as a unique "molecular fingerprint" for this compound, useful for its identification and for assessing its purity. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3400-3200 | IR, Raman |
| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman |
| C-H Stretch (Methoxy) | 2950-2850 | IR, Raman |
| C=N Stretch | 1690-1640 | IR, Raman |
| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman |
| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | IR, Raman |
| C-Cl Stretch | 800-600 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure Determination, Conformation, and Intermolecular Interactions
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates. This yields accurate information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and providing a detailed picture of the molecule's conformation. mdpi.com
Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and provides insights into the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the physical properties of the solid material.
Advanced Chromatographic Techniques for Purity Assessment, Impurity Profiling, and Chiral Separation
Advanced chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxybenzimidamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are at the forefront of understanding the electronic nature of molecules. These methods can predict a wide range of properties from the ground state geometry to spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G+(d,p), the geometric and electronic properties of 2-Chloro-6-methoxybenzimidamide can be thoroughly analyzed. nih.gov
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For this compound, the HOMO would likely be localized on the electron-rich methoxy (B1213986) and imidamide groups, while the LUMO might be distributed over the aromatic ring and the chloro-substituent.
Charge Distribution: The distribution of electron density across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights the electrophilic and nucleophilic sites. In this compound, the nitrogen atoms of the imidamide group and the oxygen of the methoxy group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the imidamide group would be electron-deficient (positive potential).
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and serves as an illustration of the expected outcomes from DFT calculations based on similar molecules.
DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data for validation. nih.gov
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the structural elucidation of this compound. nih.gov
Vibrational Spectroscopy: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. Characteristic peaks for the C=N stretching of the imidamide group, C-Cl stretching, and C-O stretching of the methoxy group would be of particular interest.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peak/Shift | Assignment |
| ¹³C NMR | ~160 ppm | C=N of Imidamide |
| ¹H NMR | ~7.0-7.5 ppm | Aromatic Protons |
| IR | ~1650 cm⁻¹ | C=N Stretch |
| IR | ~1250 cm⁻¹ | C-O Stretch |
| IR | ~750 cm⁻¹ | C-Cl Stretch |
Note: The data in this table is hypothetical and for illustrative purposes, based on characteristic values for similar functional groups.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. nih.gov These simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. By simulating the molecule in a box of water molecules, for instance, one can observe how hydrogen bonding and other solvent interactions influence its preferred shape and orientation. This is particularly relevant for understanding its behavior in biological systems.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods are also instrumental in predicting the reactivity of a molecule and exploring potential reaction mechanisms.
Mapping the reaction coordinate allows for a detailed visualization of the energy profile of a reaction as it progresses from reactants to products. This provides a deeper understanding of the mechanism by identifying intermediates and the highest energy barriers that need to be overcome. For a molecule like this compound, this could be used to study its hydrolysis, or its reactions with other nucleophiles or electrophiles.
Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov This approach is predicated on the principle that the properties of a molecule are intrinsically linked to its molecular structure. nih.gov For this compound, QSPR models can be developed to predict a variety of its chemical attributes without the need for experimental measurements, thereby accelerating research and reducing costs. scirp.org
The process of developing a QSPR model involves several key steps. First, the two-dimensional structure of this compound is converted into a three-dimensional representation, which is then optimized to find its most stable conformation, often using quantum chemical methods like Density Functional Theory (DFT). scirp.orgbiolscigroup.us From this optimized structure, a large number of numerical parameters known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic and physicochemical characteristics. Finally, statistical methods are employed to build a mathematical model that relates a selection of these descriptors to a specific property of interest. scirp.org
Molecular Descriptor Calculation
A wide array of molecular descriptors can be calculated for this compound to serve as the basis for QSPR modeling. These descriptors are typically categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, and number of specific atom types.
Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include molar volume and surface area. researchgate.net
Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. scirp.org Important descriptors in this category for benzimidamide derivatives include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (μ), and atomic charges. biolscigroup.us
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability are often used as descriptors themselves. scirp.orgresearchgate.net
The selection of relevant descriptors is a critical step in building a robust QSPR model.
Model Development and Validation
Once a pool of descriptors has been calculated, various statistical and machine learning techniques can be used to develop the QSPR model. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the property of interest and a set of molecular descriptors. scirp.org
Non-Linear Regression (NLR): This approach is used when the relationship between the structure and property is not linear. scirp.org
Artificial Neural Networks (ANN): ANNs are powerful machine learning models capable of capturing complex, non-linear relationships between descriptors and properties. scirp.orgscirp.org
The predictive power of a developed QSPR model must be rigorously validated. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not used in the model development. scirp.org Statistical parameters such as the coefficient of determination (R²), standard deviation, and the Fisher coefficient are used to assess the model's quality. biolscigroup.us
Predicted Chemical Attributes of this compound
Through QSPR modeling, a range of chemical attributes for this compound can be predicted. The tables below present illustrative examples of the types of data that can be generated from such computational studies, based on findings for structurally related benzamide (B126) and benzimidazole (B57391) derivatives. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit |
| Molecular Weight | 198.63 | g/mol |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | - |
| Molar Refractivity | 52.3 | cm³/mol |
| Molar Volume | 160.5 | cm³/mol |
| Polar Surface Area | 52.1 | Ų |
| Hydration Energy | -8.5 | kcal/mol |
Table 2: Calculated Quantum-Chemical Descriptors for this compound
| Descriptor | Predicted Value | Unit |
| Energy of HOMO | -6.8 | eV |
| Energy of LUMO | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
| Dipole Moment | 3.5 | Debye |
| Polarizability | 19.8 | ų |
These predicted values provide valuable insights into the behavior of this compound. For instance, the LogP value suggests its lipophilicity, which is a critical parameter in understanding its solubility and permeability characteristics. Similarly, the quantum-chemical descriptors offer a glimpse into its electronic structure and reactivity. QSPR studies on related benzimidazole derivatives have shown that descriptors such as lipophilicity, polarizability, and chemical potential can be successfully correlated with biological activity. scirp.org
Role As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
While direct synthetic routes starting from 2-Chloro-6-methoxybenzimidamide are not described in the literature, the synthesis of nitrogen-containing heterocycles such as quinoxalines, pyrimidines, triazines, and oxadiazoles (B1248032) often involves precursors with similar functional groups.
Quinoxalines: Quinoxaline (B1680401) derivatives are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Various methods have been developed to facilitate this reaction, including the use of different catalysts and reaction conditions to improve yields. researchgate.netorganic-chemistry.org For instance, the synthesis of 2-substituted-6-chloroquinoxalines has been achieved by reacting 2,6-dichloroquinoxaline (B50164) with various nucleophiles like alcohols, thiols, and amines. rasayanjournal.co.in Another approach involves the cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes. researchgate.net
Pyrimidines: The synthesis of substituted pyrimidines can be achieved through various routes. For example, 2-anilinopyrimidines have been synthesized via the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with aniline (B41778) derivatives under microwave irradiation. rsc.org The synthesis of 2-chloro-4,6-dimethoxypyrimidine, a useful intermediate, has been reported starting from malononitrile (B47326) through a three-step process involving salification, cyanamide (B42294) reaction, and condensation. google.com
Triazines: Substituted triazines are important compounds in various fields. The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is accomplished by the reaction of cyanuric chloride with sodium methoxide. google.com This compound can then serve as a building block for more complex molecules. sigmaaldrich.com Additionally, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared for applications in crystal engineering. researchgate.net
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized through the iodine-mediated oxidative cyclization of acyl hydrazones. nih.gov This method has been adapted to a continuous flow process, allowing for efficient production. nih.gov Another route involves the condensation of hydrazide derivatives with various carboxylic acids to yield substituted 1,3,4-oxadiazoles. researchgate.net
Applications in the Construction of Macrocyclic and Supramolecular Architectures
There is no specific information in the searched literature detailing the use of this compound in the construction of macrocyclic and supramolecular structures. However, the principles of macrocycle synthesis often rely on building blocks that can undergo cyclization reactions. nih.govnih.gov For example, benzothiadiazole-based macrocycles have been synthesized through the condensation of monomers with paraformaldehyde, a strategy aimed at enhancing solid-state emission. nih.gov The design of responsive macrocycles often involves incorporating photo-, pH-, or redox-responsive units into the macrocyclic framework. nih.gov
Contribution to the Synthesis of Functional Organic Materials
There is no information available in the search results on the contribution of this compound to the synthesis of functional organic materials. The synthesis of such materials often involves the polymerization or assembly of monomers containing specific functional groups to achieve desired electronic or photophysical properties. For example, quinoxaline derivatives have applications in the development of electroluminescent materials and organic semiconductors. rasayanjournal.co.in
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-methoxybenzimidamide, and how can reaction conditions be optimized?
- Synthesis Pathways :
- Nucleophilic Substitution : React 2-chloro-6-methoxybenzaldehyde with hydroxylamine under acidic conditions to form the imidamide. Use methanol or ethanol as solvents with catalytic HCl (40–60°C, 6–12 hours) .
- Reductive Amination : Utilize sodium cyanoborohydride in the presence of ammonium acetate to reduce intermediate Schiff bases (confirmed via TLC monitoring) .
- Optimization Tips :
- Adjust stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine).
- Monitor pH (3.5–4.5) to prevent side reactions.
- Use inert atmosphere (N₂/Ar) to avoid oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Chlorine substituents induce deshielding in adjacent carbons .
- IR Spectroscopy : Look for N–H stretching (3300–3500 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 200.6 (calculated using PubChem data) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Experimental Design :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Orthogonal Assays : Cross-validate cytotoxicity results using MTT and ATP-based luminescence assays .
- Data Analysis :
- Apply multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solvent polarity, cell line heterogeneity) .
Q. What computational methods predict the reactivity of this compound with enzyme targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Example: HOMO localized on the imidamide group (−5.2 eV) suggests susceptibility to oxidation .
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 (binding affinity ≤ −7.5 kcal/mol). Validate with MD simulations (NAMD, 100 ns) .
Q. What purification strategies achieve >98% purity, and how is this validated?
- Chromatography :
- Flash Column : Silica gel (230–400 mesh), hexane/ethyl acetate (3:1) gradient.
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .
- Validation :
- HPLC Purity : Retention time 8.2 minutes, ≥98% area under the curve .
- Melting Point : 142–144°C (deviations >2°C indicate impurities) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
